IOX2

説明

IOX2は、プロリルヒドロキシラーゼドメイン含有タンパク質2(PHD2)を特異的に標的とする、低酸素誘導因子プロリルヒドロキシラーゼの選択的阻害剤です。 この化合物は、低酸素レベルに対する細胞応答において重要な役割を果たす低酸素誘導因子-1アルファ(HIF-1α)を安定化させる能力により、大きな注目を集めています .

準備方法

合成経路と反応条件: IOX2の合成には、イサト酸無水物を出発物質として使用します反応条件は通常、有機溶媒と触媒を使用し、目的の生成物の形成を促進します .

工業生産方法: this compoundの工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。 プロセスには、再結晶またはクロマトグラフィーなどの精製工程が含まれ、最終生成物を純粋な形で得ることができます .

化学反応の分析

反応の種類: IOX2は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、酸化された誘導体を形成できます。

還元: 還元反応は、this compoundを還元型に変換し、その化学的性質を変化させることができます。

置換: this compoundは、官能基が他の基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過酸化水素または過マンガン酸カリウムなどの試薬は、制御された条件下で使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 目的の生成物に応じて、さまざまな求核剤または求電子剤を置換反応で使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱ヒドロキシル化形態を生成する可能性があります .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

化学: プロリルヒドロキシラーゼの役割をさまざまな生化学経路で研究するための化学プローブとして使用されます。

生物学: 低酸素誘導因子の調節とその細胞プロセスへの影響を理解するための研究に使用されています。

医学: HIF-1αを安定化させることによって、貧血、心筋梗塞、脳卒中などの疾患の治療における潜在的な治療的用途について調査されています。

科学的研究の応用

Cancer Research

Role in Tumor Biology

IOX2 has been studied extensively in cancer biology due to its ability to stabilize HIF-1α and HIF-2α, which are crucial in tumor progression and metastasis. In vitro studies have demonstrated that this compound significantly increases HIF-1α levels in various human cancer cell lines, including renal carcinoma (RCC4) and breast cancer (MCF-7) cells .

Case Study: Breast Cancer

In a study involving MCF-7 cells treated with this compound under hypoxic conditions, researchers observed a substantial upregulation of HIF target genes compared to untreated controls. This suggests that this compound can enhance the transcriptional response to hypoxia, potentially influencing tumor growth and response to therapy .

Athletic Performance Enhancement

This compound's ability to inhibit PHDs has implications for enhancing athletic performance by promoting erythropoiesis and improving oxygen delivery to tissues. However, this application is controversial as it is banned by the World Anti-Doping Agency (WADA). Research has focused on identifying metabolites of this compound for doping control purposes .

Metabolism Studies

A study involving pooled human hepatocytes identified thirteen metabolites of this compound through liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS). Notably, hydroxyquinolinyl-IOX2 emerged as a significant biomarker for detecting this compound use in biological samples .

Doping Control

Detection Techniques

The detection of this compound in urine and plasma is critical for doping control. A validated method employing ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry has been developed to quantify this compound levels effectively. This method enhances the sensitivity and specificity required for identifying low concentrations of this compound in biological samples .

Implementation in Routine Testing

Research has demonstrated the feasibility of incorporating this compound detection into existing doping control protocols. The method's robustness was assessed using spiked urine samples, confirming its reliability for routine testing .

Summary of Findings

作用機序

IOX2は、低酸素誘導因子-1アルファ(HIF-1α)のヒドロキシル化を担当するプロリルヒドロキシラーゼドメイン含有タンパク質2(PHD2)を阻害することによってその効果を発揮します。 PHD2を阻害することによって、this compoundはHIF-1αの分解を防ぎ、その安定化と蓄積につながります。 この安定化により、HIF-1αは血管新生、代謝、赤血球産生に関連するものを含め、低酸素への細胞適応に関与する遺伝子の転写を活性化できます .

類似の化合物:

バダスタット: 類似の薬理学的特性を持つ別のPHD阻害剤。

ロキサダスタット: 慢性腎臓病に関連する貧血の治療に使用されるPHD阻害剤。

IOX4: 脳内で活性を示すトリアゾール系PHD阻害剤。

比較: this compoundは、プロリルヒドロキシラーゼドメイン含有タンパク質2(PHD2)に対する高い選択性と、他のヒドロキシラーゼに影響を与えることなく、低酸素誘導因子-1アルファ(HIF-1α)を安定化させる能力においてユニークです。 この選択性は、this compoundを、低酸素関連経路におけるPHD2の特定の役割を研究し、標的治療法を開発するための貴重なツールにします .

類似化合物との比較

Vadadustat: Another PHD inhibitor with similar pharmacological properties.

Roxadustat: A PHD inhibitor used in the treatment of anemia associated with chronic kidney disease.

IOX4: A triazole-based PHD inhibitor with activity in the brain.

Comparison: IOX2 is unique in its high selectivity for prolyl hydroxylase domain-containing protein 2 (PHD2) and its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α) without affecting other hydroxylases. This selectivity makes this compound a valuable tool for studying the specific role of PHD2 in hypoxia-related pathways and for developing targeted therapies .

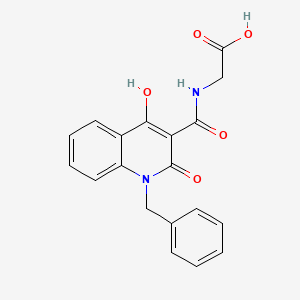

生物活性

IOX2 (1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, particularly PHD2. This compound has garnered attention for its role in stabilizing hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and implications for research and clinical applications.

This compound functions primarily by inhibiting PHDs, which are responsible for the hydroxylation and subsequent degradation of HIF-α proteins under normoxic conditions. By blocking this process, this compound leads to the accumulation of HIF-1α and HIF-2α, promoting the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia .

Key Points:

- Target Enzyme: Prolyl hydroxylase domain 2 (PHD2).

- IC50 Value: this compound exhibits an IC50 of 22 nM for PHD2 inhibition .

- Effects on HIF Stabilization: this compound enhances HIF levels across various cell types, indicating its broad applicability in different biological contexts .

Biological Activity in Cell Lines

Research has demonstrated that this compound effectively increases HIF-1α levels in multiple human cell lines, including:

| Cell Line | VHL Status | HIF-1α Increase |

|---|---|---|

| RCC4 | VHL-deficient | Significant |

| RCC4/VHL | VHL-reexpressed | Significant |

| 293T | VHL-competent | Significant |

| U2OS | VHL-competent | Significant |

These findings indicate that the inhibitory effects of this compound on PHDs are independent of the VHL status of the cells, making it a versatile tool in hypoxia research .

Case Studies and Research Findings

-

Doping Control Applications:

A study highlighted the potential misuse of this compound in sports due to its ability to enhance erythropoiesis through HIF stabilization. The compound was detected in urine samples at concentrations relevant for doping controls, emphasizing the need for robust detection methods . -

Clinical Implications:

In clinical settings, this compound has been investigated for its therapeutic potential in conditions such as chronic kidney disease and anemia. Its ability to stabilize HIF may provide benefits in enhancing erythropoiesis and improving oxygen delivery in tissues . -

Metabolic Studies:

Research into the metabolism of this compound revealed that it undergoes oxidation leading to various metabolites. This metabolic pathway is crucial for understanding its pharmacokinetics and potential side effects when used therapeutically .

Summary of Findings

The biological activity of this compound underscores its significance as a selective PHD inhibitor with diverse applications in research and medicine:

- Selectivity: High selectivity for PHDs over other hydroxylases.

- HIF Stabilization: Effective at increasing HIF levels across various cell types.

- Therapeutic Potential: Promising candidate for treating anemia and enhancing tissue oxygenation.

特性

IUPAC Name |

2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOSCCRYLYQBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715755 | |

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931398-72-0 | |

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 931398-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。